REACTION_CXSMILES
|
COS(OC)(=O)=O.[CH3:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N+:10]=1[O-].[C-:19]#[N:20].[K+]>O>[CH3:8][C:9]1[N:10]=[C:11]([C:19]#[N:20])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1 |f:2.3|
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Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
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Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred for 90 min at 70° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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CUSTOM
|
Details
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The solidified residue was triturated with 30 ml of ether
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Type
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FILTRATION
|
Details
|
The product was filtered
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Type
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WASH
|
Details
|
washed with 20 ml of ether
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
The product was then dissolved in 100 ml of water
|
Type
|
ADDITION
|
Details
|
added dropwise over a period of 30 min. to a at −8° C.
|
Duration
|
30 min
|
Type
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STIRRING
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Details
|
The reaction mixture was stirred for a further 15 min. at −8° C
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 15 ml of water
|
Type
|
CUSTOM
|
Details
|
dried in vaccuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=N1)C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |